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molecular formula C9H9NO5 B8271870 2-hydroxyethyl 4-nitrobenzoate CAS No. 10516-12-8

2-hydroxyethyl 4-nitrobenzoate

Cat. No. B8271870
M. Wt: 211.17 g/mol
InChI Key: JACGCXYEJRIZNG-UHFFFAOYSA-N
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Patent
US04829099

Procedure details

A mixture of p-nitrobenzoic acid (33.4 g, 0.2 mole), ethylene carbonate (19.4 g, 0.22 mole) and tetraethylammonium iodide (9.6 g, 0.036 mole) was heated at 140° C. for 45 minutes. On cooling, the mixture was dissolved in ethyl acetate (500 ml) and washed with water (3×) and saturated sodium chloride. The organic solution was dried (MgSO4) and evaporated to dryness under reduced pressure. The residue was shown to be a mixture of the desired product and a small amount of the diester product, bis-(4-nitrobenzoyl)-ethylene glycol, by TLC (silica gel, ethyl acetate as mobile phase; Rf 's=0.5 and 0.7, respectively). The mixture was therefore chromatographed on silica gel, eluting first with benzene and then with chloroform to give hydroxyethyl p-nitrobenzoate (31 g) as a pale yellow solid, m.p. 77°-78° C., which was homogeneous by TLC.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].C1(=O)O[CH2:16][CH2:15][O:14]1>[I-].C([N+](CC)(CC)CC)C.C(OCC)(=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:10][CH2:16][CH2:15][OH:14])=[O:9])=[CH:11][CH:12]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Name
Quantity
19.4 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
9.6 g
Type
catalyst
Smiles
[I-].C(C)[N+](CC)(CC)CC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
WASH
Type
WASH
Details
washed with water (3×) and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of the desired product
CUSTOM
Type
CUSTOM
Details
The mixture was therefore chromatographed on silica gel
WASH
Type
WASH
Details
eluting first with benzene

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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